molecular formula C14H17ClO3 B1358622 8-(4-Chlorophenyl)-8-oxooctanoic acid CAS No. 35333-22-3

8-(4-Chlorophenyl)-8-oxooctanoic acid

Cat. No.: B1358622
CAS No.: 35333-22-3
M. Wt: 268.73 g/mol
InChI Key: WNTCKEYDUDCLSD-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and octanoic acid.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 8-(4-Chlorophenyl)-8-hydroxyoctanoic acid.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: 8-(4-Chlorophenyl)-8-hydroxyoctanoic acid.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

8-(4-Chlorophenyl)-8-oxooctanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a precursor in the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic uses.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Bromophenyl)-8-oxooctanoic acid: Similar structure but with a bromine atom instead of chlorine.

    8-(4-Methylphenyl)-8-oxooctanoic acid: Similar structure but with a methyl group instead of chlorine.

    8-(4-Nitrophenyl)-8-oxooctanoic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness

8-(4-Chlorophenyl)-8-oxooctanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This uniqueness makes it a valuable compound in various chemical and biological research applications.

Properties

IUPAC Name

8-(4-chlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCKEYDUDCLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625045
Record name 8-(4-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-22-3
Record name 4-Chloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35333-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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